Clozapine 5-oxide
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Overview
Description
Clozapine 5-oxide, also known as clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a derivative of clozapine, an atypical antipsychotic medication. This compound is particularly notable for its role as a ligand in Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, which allows for the selective activation of G-protein-coupled receptors in genetically modified organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clozapine 5-oxide can be synthesized through the oxidation of clozapine. One common method involves dissolving clozapine in dimethyl sulfoxide (DMSO) and then adding an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out at room temperature and protected from light to prevent degradation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Clozapine 5-oxide primarily undergoes oxidation and reduction reactions. It can be reduced back to clozapine in vivo, which is a significant consideration in its use in DREADD technology .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in DMSO at room temperature.
Reduction: Biological reduction in vivo, often involving enzymatic pathways.
Major Products
Oxidation: this compound.
Reduction: Clozapine.
Scientific Research Applications
Clozapine 5-oxide is extensively used in neuroscience research due to its role in DREADD technology. This technology allows researchers to selectively activate or inhibit specific neurons in genetically modified animals, providing insights into neural circuits and behavior . Additionally, this compound has applications in studying the pharmacokinetics and pharmacodynamics of clozapine and its metabolites .
Mechanism of Action
Clozapine 5-oxide exerts its effects by binding to and activating DREADD receptors, which are modified G-protein-coupled receptors. These receptors are engineered to respond exclusively to this compound, allowing for precise control over cellular signaling pathways. The activation of these receptors can modulate various intracellular signaling cascades, including those involving cyclic AMP (cAMP) and phosphoinositide .
Comparison with Similar Compounds
Similar Compounds
Clozapine: The parent compound, used as an antipsychotic medication.
Compound 21: Another DREADD agonist with similar applications but different pharmacokinetic properties.
Uniqueness
Clozapine 5-oxide is unique in its ability to be selectively used in DREADD technology, providing a high degree of control over receptor activation. Unlike clozapine, which has significant pharmacological effects, this compound is designed to be biologically inert except for its interaction with DREADD receptors .
Properties
CAS No. |
1347975-16-9 |
---|---|
Molecular Formula |
C18H19ClN4O |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11-oxido-11H-benzo[b][1,4]benzodiazepin-11-ium |
InChI |
InChI=1S/C18H19ClN4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-16(14)23(24)17-7-6-13(19)12-15(17)20-18/h2-7,12,23H,8-11H2,1H3 |
InChI Key |
VIYZIEMPGBOGLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)[NH+](C4=CC=CC=C42)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.